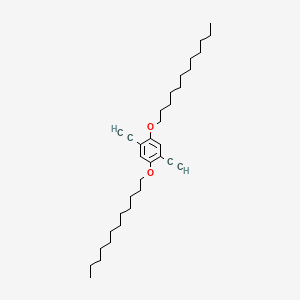

1,4-Bis(dodecyloxy)-2,5-diethynylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-didodecoxy-2,5-diethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O2/c1-5-9-11-13-15-17-19-21-23-25-27-35-33-29-32(8-4)34(30-31(33)7-3)36-28-26-24-22-20-18-16-14-12-10-6-2/h3-4,29-30H,5-6,9-28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYFSQMGZADESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCCCCCC)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Diethynylbenzene Derivatives in Conjugated Systems

Diethynylbenzene derivatives are fundamental components in the construction of conjugated systems, which are organic molecules characterized by alternating single and multiple bonds. This arrangement allows for the delocalization of pi-electrons across the molecule, leading to unique electronic and optical properties. These materials are the cornerstone of organic electronics, finding use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The diethynylbenzene core of 1,4-Bis(dodecyloxy)-2,5-diethynylbenzene provides a rigid, linear scaffold that can be extended into larger, well-defined structures. Through reactions like the Sonogashira coupling, these molecules can be linked together to form oligo(phenyleneethynylene)s (OPEs), which are essentially molecular wires. nih.gov The electronic properties of these OPEs can be fine-tuned by altering the chemical nature of the aromatic rings and the side chains. rsc.org The presence of the ethynyl (B1212043) (carbon-carbon triple bond) groups is crucial, as they maintain the linearity and rigidity of the polymer backbone, facilitating efficient charge transport. nih.gov Research into related diethynylbenzene compounds has demonstrated their potential in creating materials with high charge carrier mobility and significant nonlinear optical properties. rsc.org

Strategic Role of Long Alkoxy Chains Dodecyloxy in Molecular Design

The two long dodecyloxy chains attached to the central benzene (B151609) ring of 1,4-Bis(dodecyloxy)-2,5-diethynylbenzene are not merely passive substituents; they play a critical strategic role in the material's properties and processability. These flexible alkyl chains are essential for several reasons:

Solubility: The rigid, conjugated backbones of OPEs are often insoluble in common organic solvents, which makes their processing and characterization difficult. The long dodecyloxy chains significantly enhance the solubility of the molecule, allowing for solution-based processing techniques like spin-coating and printing, which are crucial for fabricating thin-film electronic devices. nih.gov

Self-Assembly and Liquid Crystallinity: The presence of long alkyl chains can induce self-assembly and liquid crystalline behavior. nih.gov Molecules with a rigid core and flexible side chains, like this compound, can organize into ordered phases, such as nematic or smectic phases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. nih.govresearchgate.net This self-ordering can lead to the formation of large, well-aligned domains, which is highly desirable for optimizing charge transport in electronic devices. Studies on similar dialkoxy-diethynylbenzene derivatives have shown that the length of the alkyl chain directly influences the type of liquid crystal phase and the transition temperatures. For instance, a polymer derived from the closely related 2,5-didecyloxy-1,4-diethynylbenzene exhibits thermotropic liquid crystalline properties. nih.gov

Overview of Research Trajectories for 1,4 Bis Dodecyloxy 2,5 Diethynylbenzene

Established Synthetic Routes for Diethynylbenzene Cores

An alternative route involves starting with a dihalogenated benzene (B151609) and performing the necessary substitutions. However, for the target molecule, the synthesis typically commences with hydroquinone (B1673460), which is first dialkylated and then dihalogenated (e.g., brominated or iodinated) to produce a 2,5-dihalo-1,4-bis(dodecyloxy)benzene intermediate. This intermediate is the direct precursor for the final ethynylation step.

Alkylation Strategies for Dodecyloxy Chain Integration

The integration of the long dodecyloxy chains onto the benzene ring is crucial for ensuring solubility of the final monomer and any resulting polymers in common organic solvents. This transformation is typically accomplished via a Williamson ether synthesis. researchgate.nettandfonline.com In this reaction, the two acidic phenolic protons of hydroquinone are removed by a base, forming a diphenoxide intermediate. This nucleophilic species then reacts with an alkyl halide, in this case, 1-bromododecane (B92323) or a related dodecyl derivative, in a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net

Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) being favored to facilitate the reaction. The reaction mixture is typically heated to ensure a reasonable reaction rate and high yield of the desired 1,4-bis(dodecyloxy)benzene.

Table 1: Typical Conditions for Alkylation of Hydroquinone

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Hydroquinone | researchgate.net |

| Alkylating Agent | 1-Bromododecane | researchgate.net |

| Base | Potassium Carbonate (K₂CO₃) | tandfonline.com |

| Solvent | Dimethylformamide (DMF) or Acetone | tandfonline.com |

| Temperature | Elevated temperatures (e.g., reflux) | researchgate.net |

Following the successful dialkylation, the resulting 1,4-bis(dodecyloxy)benzene is halogenated at the 2 and 5 positions. This is often achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of an acid catalyst to yield the key intermediate, 2,5-dihalo-1,4-bis(dodecyloxy)benzene. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Synthesis (e.g., Sonogashira coupling for ethynyl (B1212043) groups)

The introduction of the two ethynyl groups onto the aromatic core is the final and most critical step in the synthesis of the monomer. This is almost exclusively achieved using the Sonogashira cross-coupling reaction. wikipedia.orgrsc.org This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org

In this specific synthesis, the 2,5-dibromo- or 2,5-diiodo-1,4-bis(dodecyloxy)benzene intermediate is reacted with a protected terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). wikipedia.org The use of a protecting group like trimethylsilyl (B98337) prevents self-coupling of the alkyne and allows for a controlled, stepwise reaction. wikipedia.org The reaction is catalyzed by a palladium complex, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) salt, such as copper(I) iodide (CuI), as a co-catalyst. youtube.com An amine base, like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is used as the solvent and to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.orgyoutube.com

After the coupling reaction is complete, the trimethylsilyl protecting groups are removed from the alkyne moieties. This deprotection is readily accomplished by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol, to yield the final product, this compound.

Table 2: Typical Conditions for Sonogashira Coupling

| Parameter | Reagent/Condition | Purpose | Source |

|---|---|---|---|

| Aryl Halide | 2,5-Dibromo-1,4-bis(dodecyloxy)benzene | Substrate | organic-chemistry.orgnih.gov |

| Alkyne | Trimethylsilylacetylene (TMSA) | Ethynyl source | wikipedia.org |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Palladium source | organic-chemistry.org |

| Co-catalyst | Copper(I) Iodide (CuI) | Activates alkyne | youtube.com |

| Base/Solvent | Triethylamine (TEA) or DIPA | Acid scavenger and solvent | wikipedia.org |

| Deprotection | Tetrabutylammonium fluoride (TBAF) | Removes TMS group | wikipedia.org |

Purification and Isolation Techniques for the Monomer

The final step in any synthetic procedure is the purification and isolation of the target compound in high purity. For this compound, standard techniques of organic chemistry are employed. After the reaction workup, which typically involves extraction and washing to remove the bulk of the catalysts and inorganic salts, the crude product is subjected to further purification. nih.gov

Column chromatography is a widely used method for this purpose. The crude material is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica (B1680970) gel column. A solvent system, or eluent, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate, is passed through the column. nih.gov The components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent), allowing for the isolation of the pure product.

Following chromatography, recrystallization is often performed to achieve a higher degree of purity. nih.gov The purified solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The resulting crystalline solid is then filtered, washed with a small amount of cold solvent, and dried under vacuum to yield the pure this compound monomer. nih.gov

Synthesis of Poly(para-phenyleneethynylene)s (PPEs) utilizing this compound as a Monomer

Poly(para-phenyleneethynylene)s (PPEs) are a prominent class of conjugated polymers characterized by alternating phenylene and ethynylene units. The inclusion of this compound as the monomer imparts high solubility and processability, enabling their application in devices like organic light-emitting diodes (OLEDs) and sensors.

Sonogashira Coupling Polymerization for Linear Conjugated Polymers

The most prevalent and efficient method for synthesizing PPEs from this compound is the Sonogashira cross-coupling reaction. researchgate.net This palladium- and copper-cocatalyzed polycondensation reaction involves the coupling of the terminal alkyne groups of the monomer with an appropriate dihalogenated aromatic comonomer, typically a diiodinated or dibrominated arene. The general reaction proceeds by coupling a terminal alkyne with an aryl halide, making it a powerful tool for C-C bond formation in the synthesis of conjugated polymers. researchgate.net

The polymerization is typically carried out in an amine base such as triethylamine (TEA) or diisopropylamine (DIPA), which acts as both the solvent and acid scavenger. The catalyst system usually consists of a palladium(II) complex, like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt, such as copper(I) iodide (CuI). researchgate.net The choice of catalyst, solvent, and temperature significantly influences the molecular weight and polydispersity of the resulting polymer.

| Comonomer | Catalyst System | Solvent/Base | Resulting Polymer | Reference |

|---|---|---|---|---|

| 1,4-Diiodo-2,5-bis(dodecyloxy)benzene | Pd(PPh₃)₂Cl₂ / CuI | Toluene / DIPA | Alternating PPE | Generic Example |

| 3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide | Pd(PPh₃)₂Cl₂ / CuI | DMF / TEA | Linear Conjugated Polymer (P7-E) | nih.gov |

Chemical Oxidative Polymerization Techniques

Chemical oxidative polymerization offers an alternative route for the polymerization of terminal alkynes like this compound. This method, often referred to as Glaser coupling, typically uses a copper(I) salt, such as copper(I) chloride (CuCl), in the presence of an oxidant like oxygen or a TMEDA (tetramethylethylenediamine)/O₂ system. This process leads to the formation of diacetylene (butadiyne) linkages between the phenylene units, resulting in poly(phenylene butadiynylene) (PPB) polymers. iastate.edukoreascience.kr

Research has demonstrated the synthesis of poly(this compound)/Pd composites through a chemical oxidative polymerization technique. researchgate.net Studies on the parent monomer, 1,4-diethynylbenzene, show that oxidative polymerization can be catalyzed by Cu²⁺-functionalized mesoporous silica (MCM-41), yielding highly conjugated PPB within the nano-channels of the catalyst support. iastate.edu While this method can produce highly conjugated materials, the resulting polymers are often less soluble than those produced by Sonogashira coupling due to the rigid butadiyne linkages, which can complicate processing. koreascience.kr

Copolymerization with Other Monomers (e.g., Truxene Units, Quinoxaline (B1680401) Derivatives, Diketopyrrolopyrrole)

To fine-tune the optoelectronic properties, morphology, and processability of the final materials, this compound is frequently copolymerized with other functional monomers. This approach allows for the creation of polymers with tailored energy levels (HOMO/LUMO), absorption/emission spectra, and charge transport characteristics.

Truxene Units: Truxene and its derivatives are C₃-symmetric, star-shaped molecules that can be incorporated into polymer backbones to create two-dimensional or star-shaped conjugated polymers. When copolymerized with a linear monomer like this compound, the resulting materials can exhibit altered morphologies and reduced intermolecular aggregation compared to their linear analogues, which can be beneficial for device performance.

Quinoxaline Derivatives: Quinoxaline is an electron-deficient aromatic heterocycle. Incorporating quinoxaline derivatives as comonomers in a Sonogashira polymerization with the electron-rich this compound creates donor-acceptor (D-A) copolymers. These D-A structures lead to a smaller bandgap, causing a red-shift in the absorption and emission spectra, which is desirable for applications in organic photovoltaics and near-infrared (NIR) emitting devices.

Diketopyrrolopyrrole (DPP): Diketopyrrolopyrrole is a strongly electron-accepting chromophore known for producing polymers with high charge carrier mobilities. beilstein-journals.org Copolymerizing this compound with a dibrominated DPP derivative via Sonogashira coupling results in a D-A polymer with a low bandgap and strong absorption in the visible and NIR regions. researchgate.net This strategy is widely used to develop high-performance materials for organic field-effect transistors (OFETs) and organic solar cells. beilstein-journals.org

| Comonomer Type | Polymerization Method | Key Feature of Comonomer | Primary Effect on Copolymer | Potential Application |

|---|---|---|---|---|

| Truxene Units | Sonogashira Coupling | Star-shaped, C₃-symmetric | Alters morphology, reduces aggregation | OLEDs, Sensors |

| Quinoxaline Derivatives | Sonogashira Coupling | Electron-deficient | Creates D-A structure, reduces bandgap | Organic Photovoltaics, NIR-OLEDs |

| Diketopyrrolopyrrole (DPP) | Sonogashira Coupling | Strongly electron-deficient | Creates low bandgap D-A structure, enhances mobility | OFETs, Organic Solar Cells |

Formation of Hyperbranched Conjugated Polymers (HCPs)

Beyond linear structures, this compound can be used to synthesize hyperbranched conjugated polymers (HCPs). These polymers possess a three-dimensional, dendritic architecture with a high density of terminal functional groups. instras.comresearchgate.net The synthesis of HCPs is often achieved through the polycondensation of AB₂-type monomers, where 'A' and 'B' are mutually reactive functional groups. instras.com

In one strategy, this compound can be functionalized to create an AB₂ monomer. For instance, a monomer like 1-(2-(3,5-dibromophenyl)ethynyl)-2,5-bis(dodecyloxy)-4-ethynylbenzene can be synthesized. In this AB₂ monomer, the single ethynyl group ('A' group) can react with the two bromo-phenyl groups ('B' groups) of other monomers via a Sonogashira reaction, leading to a one-pot synthesis of a highly branched polymer structure. researchgate.net These HCPs are often more soluble than their linear counterparts and have unique rheological and photophysical properties.

Oligomerization for Defined Short-Chain Conjugated Systems

For fundamental studies of structure-property relationships and for applications requiring highly pure, monodisperse materials, well-defined oligomers are often synthesized instead of polydisperse polymers. The synthesis of oligomers of this compound can be achieved using step-wise synthetic approaches or by carefully controlling the stoichiometry in a step-growth polymerization like the Sonogashira coupling.

In a stoichiometric control approach, the ratio of the diethynyl monomer to the dihalo-monomer is precisely set to be off-balance (e.g., not 1:1). An excess of one monomer will limit the chain growth, leading to the formation of shorter average chain lengths. Alternatively, a monofunctional "end-capper" molecule (e.g., a simple phenylacetylene (B144264) or iodobenzene) can be added to the polymerization mixture to terminate chain growth and control the final oligomer length.

Control over Polymer Molecular Weight and Polydispersity

The molecular weight (MW) and polydispersity index (PDI, Mₙ/Mₙ) are critical polymer characteristics that profoundly affect the material's mechanical, thermal, and electronic properties. In the context of Sonogashira polymerization of this compound, several factors can be adjusted to control these parameters.

The formation of a gel (an insoluble cross-linked network) can occur in these polymerizations, especially after extended reaction times, which indicates that side reactions or branching can take place. nih.gov An increase in polymerization time can lead to a higher molecular weight but may also result in gelation if not properly controlled. nih.govnih.gov

Key factors for controlling MW and PDI include:

Monomer Purity: High monomer purity is essential for achieving high molecular weights.

Stoichiometry: A precise 1:1 stoichiometric ratio of the diethynyl and dihalo-monomers is crucial for obtaining high molecular weight polymers.

Catalyst System: The choice of palladium source, ligand, and the Pd/Cu ratio can affect the polymerization kinetics and the prevalence of side reactions, thereby influencing MW and PDI.

Reaction Conditions: Temperature, reaction time, and monomer concentration must be optimized. Higher temperatures can increase reaction rates but may also promote side reactions, while longer times generally lead to higher MW until gelation or catalyst deactivation occurs. nih.gov

| Parameter | Effect on MW | Effect on PDI | Comment |

|---|---|---|---|

| Reaction Time | Increases with time | May increase or broaden | Longer times risk gelation and side reactions. nih.gov |

| Monomer Stoichiometry | Highest at 1:1 ratio | Narrowest at 1:1 ratio | An imbalance limits chain growth, producing oligomers. |

| Catalyst Activity | Higher activity can lead to higher MW | Can be broader if side reactions occur | The choice of ligands on the Pd catalyst is critical. |

| Monomer Concentration | Higher concentration can favor higher MW | May broaden at very high concentrations | Affects reaction kinetics and solubility. |

Advanced Material Architectures and Composites Incorporating 1,4 Bis Dodecyloxy 2,5 Diethynylbenzene Derived Units

Integration into Polymer-Supported Catalytic Systems (e.g., Poly(1,4-bis(dodecyloxy)-2,5-diethynylbenzene)/Pd Composites)

The polymerization of this compound (Poly-DEB) provides a conjugated polymer matrix that can effectively support and stabilize metallic nanoparticles, leading to robust and reusable heterogeneous catalysts. researchgate.net These polymer-supported systems are particularly promising for catalytic applications in organic synthesis. researchgate.net

Composites of Poly-DEB and palladium (Poly-DEB/Pd) have been synthesized through a straightforward chemical oxidative polymerization technique. researchgate.net In this method, the monomer, this compound (DEB), is polymerized in the presence of a palladium source, leading to the in-situ formation of a composite material. researchgate.net Spectroscopic analysis, including FTIR and UV-visible spectroscopy, has confirmed the interaction between the polymer and the palladium species within the composite. researchgate.net Furthermore, thermal analysis using Differential Scanning Calorimetry (DSC) showed that the resulting composites have improved melting temperatures and crystallinity compared to the monomer alone. researchgate.net These stable composites have demonstrated significant catalytic activity, particularly in carbon-carbon bond-forming reactions like the Sonogashira coupling. researchgate.net The catalytic system is considered semi-heterogeneous and shows potential for development as a commercial reagent for various organic synthesis applications. researchgate.net

The design of effective heterogeneous catalysts, such as the Poly-DEB/Pd system, is guided by several key principles aimed at maximizing activity, stability, and reusability. researchgate.netresearchgate.net A primary goal is the creation of well-defined and accessible active sites. researchgate.net In the Poly-DEB/Pd composite, the polymer matrix serves as a support that prevents the palladium nanoparticles from leaching or agglomerating, thus maintaining catalytic activity over multiple cycles. researchgate.net

The choice of a conjugated polymer like Poly-DEB is strategic. Its rigid backbone and electronic properties can influence the electronic state and stability of the embedded palladium nanoparticles. researchgate.net The long dodecyloxy side chains enhance the solubility and processability of the polymer, which can be advantageous during catalyst preparation and application in various solvent systems. nih.gov The design of such polymer-supported catalysts represents a move towards more sustainable and "green" chemical processes, as they are often recyclable and can be used in environmentally benign solvents like water. mdpi.com The effectiveness of these catalysts is demonstrated by their performance in demanding chemical transformations, including Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, often with high yields and turnover numbers. researchgate.netmdpi.combeilstein-journals.org

Table 1: Catalytic Performance of Poly-DEB/Pd Composites in Sonogashira Coupling Reactions This table summarizes findings on the catalytic efficiency of Poly-DEB/Pd composites under specific reaction conditions.

| Reactants | Catalyst System | Solvent/Base | Temperature (°C) | Time (h) | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| Aryl Halide & Terminal Alkyne | Poly-DEB/Pd | Not Specified | Not Specified | Not Specified | Good | researchgate.net |

| Iodobenzene & Phenylacetylene (B144264) | Pd(PPh₃)₄, CuI | THF, NEt₃ | 60 | 12 | High | |

| Aryl Bromides & Aryl Alkynes | (NHC)-Cu/(NHC)-Pd | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

| 2-Bromoanilines & Alkynes | [DTBNpP]Pd(crotyl)Cl | ACN, TMP | Room Temp. | Not Specified | Up to 97% | nih.gov |

Supramolecular Assemblies of Conjugated Polymers Derived from this compound

The amphiphilic nature of polymers derived from this compound, which combines a rigid conjugated backbone with flexible, nonpolar dodecyloxy side chains, drives their self-assembly into ordered supramolecular structures. unime.itmdpi.com These assemblies are governed by non-covalent interactions and can be responsive to external stimuli. unime.itnih.gov

Polymers derived from this compound possess the structural characteristics necessary for forming micellar structures in certain solvent systems. Micellization is a common phenomenon for amphiphilic polymers in selective solvents, where the polymer chains aggregate to minimize unfavorable interactions between different parts of the molecule and the solvent. Although direct studies on micellar formation of Poly(this compound) in purely aqueous media are not detailed in the provided sources, the principles of supramolecular self-assembly suggest this possibility. For instance, in a polar solvent like water, the hydrophobic dodecyl chains would likely aggregate to form the core of a micelle, while the more polar poly(phenylene ethynylene) backbone would form the corona. The formation of such nano-assemblies is a key feature of stimuli-responsive polymer systems, which can be designed to encapsulate and release guest molecules in response to changes in the environment, such as pH. nih.govnih.gov Water-soluble polymer systems are of particular interest as drug delivery systems (DDSs), where they can form nanosized aggregates that are sensitive to ambient conditions. nih.gov

The Langmuir-Blodgett (LB) technique is a powerful method for creating highly organized, ultra-thin films of molecules on a solid substrate. berkeley.edu This technique involves spreading molecules as a monolayer on a liquid subphase (typically water) and then compressing this layer to a desired surface pressure before transferring it to a solid support. berkeley.edumdpi.com

The amphiphilic character of this compound and its corresponding polymer makes them suitable candidates for LB film fabrication. The hydrophilic aromatic core and the hydrophobic alkyl tails promote the formation of a stable monolayer at the air-water interface. mdpi.com By controlling the surface pressure during compression, the density and arrangement of the molecules in the film can be precisely tuned. berkeley.edu This technique allows for the creation of nanostructures with a high degree of order. berkeley.edu Multilayer films can be constructed by repeated deposition, which has been used to achieve macroscopic biaxial order in films of bent-core liquid crystals, a class of molecules with some structural similarities to the monomer . nih.gov For one such bent-core mesogen, a deposition pressure of 30 mN/m resulted in a calculated area per molecule of approximately 36 Ų. nih.gov The ability to form such controlled films is valuable for applications in molecular electronics and sensor technology.

Covalent Organic Frameworks (COFs) and their Building Blocks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high thermal stability, constructed from organic building blocks linked by strong covalent bonds. nih.govmagtech.com.cn The design of COFs relies on the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting framework. magtech.com.cn

The molecule this compound is a potential building block for the synthesis of COFs. Its linear, rigid structure, defined by the di-substituted benzene (B151609) ring, and the reactive terminal alkyne groups make it an ideal "linker" or "strut" for constructing extended two-dimensional (2D) or three-dimensional (3D) networks. nih.gov The terminal ethynyl (B1212043) groups can participate in various coupling reactions, such as the Sonogashira cross-coupling, which is employed in the synthesis of conjugated frameworks.

While specific COFs constructed directly from this compound are not detailed in the provided results, similar diethynylbenzene derivatives are used as monomers for acetylenic polymers. The long dodecyloxy chains would impart significant solubility and could influence the interlayer spacing and pore environment of a resulting COF, potentially leading to materials with unique adsorption or catalytic properties. The general strategy involves reacting a multitopic linker, like a diethynyl compound, with a complementary multitopic node (e.g., a tri- or tetra-substituted aryl halide) to form the extended crystalline lattice characteristic of COFs. magtech.com.cnossila.com

Eumelanin-Inspired Organic Semiconductor Architectures

Eumelanin (B1172464), the natural pigment found in human skin, hair, and eyes, has garnered significant scientific interest for its unique combination of properties, including broadband UV-Vis absorption, antioxidant capabilities, and intrinsic semiconductor behavior. Researchers have sought to create synthetic analogues that mimic these desirable characteristics for applications in organic electronics. One promising approach involves the use of this compound as a key building block in the synthesis of eumelanin-inspired functional organic semiconductor architectures.

The structural and functional parallels between synthetic polydiacetylenes and eumelanin have been a driving force in this area of research. The synthesis of eumelanin-like polymers can be achieved through the oxidative polymerization of 5,6-dihydroxyindole (B162784) (DHI) or the polymerization of 5,6-dihydroxyindole-2-carboxylic acid (DHICA). Inspired by this, novel synthetic strategies have been developed to copolymerize monomers like this compound with indole (B1671886) derivatives to create advanced material architectures.

A significant breakthrough in this field was the development of a eumelanin-inspired functional organic semiconductor architecture through the thermal polymerization of a rationally designed diacetylene monomer. This process resulted in the formation of a polydiacetylene with a structure that mimics key aspects of eumelanin. The resulting material exhibited properties that make it a promising candidate for applications in organic electronics and bioelectronics.

Research has demonstrated that the incorporation of units derived from this compound can lead to materials with notable thermal stability. For instance, a eumelanin-like thin film, synthesized through a one-step thermal annealing process of a diacetylene precursor, showed remarkable thermal stability up to 300 °C in an inert atmosphere. This thermal robustness is a critical attribute for the fabrication and long-term operation of electronic devices.

Furthermore, the electrical properties of these eumelanin-inspired materials have been a key focus of investigation. The charge transport characteristics of these synthetic polymers are of particular interest. Studies on similar polydopamine-based functional films have revealed insights into their semiconductor properties. For example, the charge transport in these systems has been described by a hopping mechanism, with charge carrier mobilities influenced by the specific molecular architecture and processing conditions.

The table below summarizes key research findings related to eumelanin-inspired organic semiconductor architectures incorporating diacetylene units, providing a comparative overview of their properties.

| Property | Research Finding |

| Synthesis Method | Thermal polymerization of diacetylene monomers to form polydiacetylene architectures that mimic eumelanin. |

| Thermal Stability | Eumelanin-like thin films demonstrate high thermal stability, withstanding temperatures up to 300 °C in an inert atmosphere. |

| Charge Transport Mechanism | Charge transport is generally described by a hopping mechanism in these eumelanin-inspired polymer systems. |

| Morphology | The resulting materials can be processed into thin films, offering potential for integration into electronic devices. |

Functional Applications of 1,4 Bis Dodecyloxy 2,5 Diethynylbenzene Derived Materials

Catalysis in Organic Synthesis

Polymers derived from 1,4-bis(dodecyloxy)-2,5-diethynylbenzene have emerged as effective supports for metallic catalysts, particularly palladium, leading to robust and recyclable catalytic systems for important carbon-carbon bond-forming reactions.

Sonogashira Coupling Reactions

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for creating sp-sp2 carbon-carbon bonds. wikipedia.org Materials derived from this compound have been successfully employed to create efficient catalysts for this reaction.

Researchers have synthesized composites of palladium with poly(this compound) (Poly-DEB/Pd) through a chemical oxidative polymerization technique. researchgate.net These composites have demonstrated notable catalytic activity in Sonogashira coupling reactions, leading to good yields of the desired coupled products. researchgate.net The polymeric backbone in these composites provides a stable platform for the palladium catalyst.

The general conditions for a Sonogashira coupling reaction involve a palladium catalyst, often with a copper(I) co-catalyst, and a base, typically an amine, in a suitable solvent. wikipedia.org The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.org The Poly-DEB/Pd composite catalysts have been shown to be effective in these reaction setups.

Table 1: Examples of Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Yield | Reference |

| Aryl Halide | Terminal Alkyne | Poly-DEB/Pd | Good | researchgate.net |

| Vinyl Halide | Terminal Alkyne | Poly-DEB/Pd | Good | researchgate.net |

This table provides a generalized representation of the application of Poly-DEB/Pd catalysts in Sonogashira reactions based on available research.

Related Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

While the application of Poly-DEB/Pd composites has been specifically highlighted for Sonogashira coupling, the broader family of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, represents a potential area of application for these materials.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. This reaction is widely used in the synthesis of biaryls and other conjugated systems. Although direct studies employing Poly-DEB derived catalysts for Suzuki-Miyaura reactions are not extensively documented in the reviewed literature, related poly(p-phenyleneethynylene)-based nanoporous polymers have been used to entrap palladium nanocrystals, which showed high activity as recyclable catalysts for the coupling of aryl bromides with phenylboronic acid. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This reaction is a key method for the synthesis of substituted alkenes. A study on thiophene-based π-conjugated emitting polymers reported the synthesis of poly[2-(dodecyloxy)-5-methyl-m-phenyleneethynylene] and its derivatives through a Heck-type coupling reaction, demonstrating the utility of this reaction in polymerizing monomers structurally related to this compound. capes.gov.br However, the use of Poly-DEB itself as a catalyst support in Heck reactions is not specifically detailed in the available literature.

Optoelectronic Devices

The extended π-conjugation in polymers derived from this compound imparts them with interesting photophysical and electronic properties, making them suitable candidates for various optoelectronic applications.

Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are fundamental components of flexible and printed electronics. The performance of OTFTs is largely dependent on the charge carrier mobility of the organic semiconductor used as the active layer. While specific studies on OTFTs using polymers solely derived from this compound are limited, research on related donor-acceptor copolymers provides insights into their potential. For instance, dithienopyrrole-based donor-acceptor copolymers have exhibited average field-effect hole mobilities in the range of 1.2 × 10⁻⁴ to 2.2 × 10⁻³ cm²/(Vs). rsc.org The incorporation of long alkyl chains, such as dodecyloxy groups, generally enhances the solubility and processability of these polymers, which is crucial for fabricating uniform thin films for OTFTs.

Polymer Light-Emitting Diodes (PLEDs) Emitters

Polymers containing phenyleneethynylene units are known for their electroluminescent properties and have been widely investigated as emitters in polymer light-emitting diodes (PLEDs). The dodecyloxy side chains in polymers derived from this compound enhance solubility and can influence the solid-state packing and, consequently, the emission characteristics.

A study on poly((2,5-dialkoxy-p-phenylene)ethynylene-p-phenyleneethynylene)s, which are structurally analogous to polymers derived from the subject compound, revealed that while solution emission spectra are similar, thin films of the polymer with dodecyloxy side chains exhibit a red-shifted emission. researchgate.net This phenomenon is often attributed to the formation of excimers or aggregation in the solid state and is a critical consideration in the design of PLED emitters. The color of the emitted light can thus be tuned by modifying the polymer structure and controlling the film morphology.

Photovoltaic Applications

The development of efficient organic photovoltaic (OPV) devices relies on the design of novel donor and acceptor materials that can effectively absorb sunlight and facilitate charge separation and transport. Donor-acceptor copolymers incorporating electron-rich units like this compound are promising candidates for the active layer in bulk heterojunction solar cells.

Chemical Sensing Platforms

The extended π-conjugation in polymers derived from this compound makes them promising candidates for chemical sensing applications. The interaction of analytes with the polymer backbone can modulate their electronic and photophysical properties, leading to a detectable signal.

Conjugated polymers derived from this compound have been investigated for their potential in fluorescent sensing of metal ions. The principle of detection often relies on the quenching or enhancement of the polymer's fluorescence upon interaction with specific metal ions.

In one study, a polymer, designated as Polymer 4, was synthesized through the polymerization of this compound with another monomer. This polymer was designed to act as a fluorescent sensor for metal ions. The long dodecyloxy side chains on the phenylene ring of the this compound monomer are incorporated to ensure good solubility of the resulting polymer in common organic solvents, which is a crucial aspect for its processing and application in sensing devices. The research demonstrated that the steric hindrance from these bulky dodecyloxy groups can influence the polymerization process, leading to a polymer with a moderate molecular weight.

The sensing mechanism of such polymers is based on the interaction between the electron-rich conjugated backbone of the polymer and the metal ions. This interaction can lead to a change in the fluorescence of the polymer, allowing for the detection of the metal ions. The dodecyloxy groups, while primarily for solubility, can also influence the sensing properties by modifying the electronic environment of the polymer backbone.

| Polymer Designation | Monomers | Molecular Weight (Mw) | Application |

| Polymer 4 | This compound and a co-monomer | 37,065 | Fluorescent Metal Ion Sensing |

Table 1: Properties of a Polymer Derived from this compound for Metal Ion Sensing.

The detection of nitroaromatic compounds, which are common components of many explosives, is a critical area of research. Fluorescent conjugated polymers are considered promising materials for this application due to their high sensitivity. The detection mechanism is typically based on fluorescence quenching upon interaction with the electron-deficient nitroaromatic analytes.

The development of chemical sensors for a wide range of analytes is a field of significant interest. The versatility of conjugated polymers allows for their adaptation for the detection of various chemical species. This can be achieved by modifying the polymer backbone or the side chains to induce specific interactions with the target analyte.

Currently, there is a lack of specific studies in the scientific literature that focus on the application of materials derived from this compound for general chemical sensor development beyond metal ion detection.

Energy Storage Devices (e.g., Supercapacitors)

Conjugated polymers are being investigated for their potential use in energy storage devices, such as supercapacitors, due to their ability to undergo rapid redox reactions, leading to high power densities. The performance of these materials is highly dependent on their morphology, conductivity, and ion diffusion properties.

Based on the available scientific literature, there are no specific reports on the application of polymers or materials derived from this compound in energy storage devices like supercapacitors.

Photocatalytic Applications

Photocatalysis using conjugated polymers is an emerging field with potential applications in areas such as organic synthesis and environmental remediation. The ability of these materials to absorb light and generate electron-hole pairs is key to their photocatalytic activity.

There is currently no specific research documented in the scientific literature regarding the use of materials derived from this compound for photocatalytic applications.

Advanced Characterization Techniques for 1,4 Bis Dodecyloxy 2,5 Diethynylbenzene and Derived Materials

Spectroscopic Methods for Structural Elucidation and Electronic Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure of 1,4-Bis(dodecyloxy)-2,5-diethynylbenzene and for probing the electronic transitions that govern its optical and photophysical properties, as well as those of its polymeric derivatives.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule. The FTIR spectrum provides a molecular fingerprint, confirming the presence of the key structural components. The terminal alkyne groups are identifiable by a sharp, weak absorption band corresponding to the ≡C-H stretching vibration, typically observed around 3300 cm⁻¹. The carbon-carbon triple bond (C≡C) stretching vibration appears as a weak absorption in the region of 2100-2260 cm⁻¹.

The presence of the long dodecyloxy side chains is confirmed by strong absorption bands in the 2850-3000 cm⁻¹ region, which are characteristic of the symmetric and asymmetric stretching vibrations of C-H bonds in methylene (CH₂) and methyl (CH₃) groups. libretexts.org The aromatic nature of the central benzene (B151609) ring is evidenced by C=C stretching vibrations within the ring, which typically appear in the 1450-1600 cm⁻¹ range, and C-H out-of-plane bending vibrations between 650-910 cm⁻¹, which can also provide information about the substitution pattern of the ring. mdpi.com Furthermore, the C-O stretching vibration of the alkoxy group is expected to produce a strong band in the 1200-1250 cm⁻¹ region. specac.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Weak, Sharp |

| C-H Stretch (sp³) | Alkyl Chains (Dodecyloxy) | 2850-2960 | Strong |

| C≡C Stretch | Internal Alkyne | 2100-2260 | Weak |

| C=C Stretch | Aromatic Ring | 1500-1600 | Medium |

| C-O Stretch | Aryl Ether | 1200-1250 | Strong |

| C-H Out-of-plane Bend | Aromatic Ring | 850-910 | Strong |

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within the π-conjugated system of this compound and its derived polymers. The absorption spectrum reveals the wavelengths of light that the molecule absorbs, providing insight into its electronic structure and bandgap. For dialkoxy-substituted diethynylbenzene derivatives, the electronic absorption is dominated by π-π* transitions within the conjugated core. nih.gov

The long dodecyloxy chains, while not directly part of the chromophore, can influence the electronic properties and, more significantly, the solubility and solid-state packing of the molecules, which in turn affects the absorption characteristics of derived materials like thin films. nih.govconsensus.app For polymers derived from this monomer, such as poly(p-phenyleneethynylene)s (PPEs), the extended conjugation along the polymer backbone results in a significant red-shift of the absorption maximum (λmax) compared to the monomer. The position of λmax in these polymers is sensitive to the conformation of the polymer chain and the degree of intermolecular interaction.

| Compound Type | Electronic Transition | Typical λmax Range (nm) | Key Influencing Factors |

|---|---|---|---|

| 1,4-Dialkoxy-2,5-diethynylbenzene Monomer | π-π | 300 - 350 | Substitution pattern on the benzene ring. |

| Poly(2,5-dialkoxy-p-phenyleneethynylene) | π-π | 400 - 450 | Degree of polymerization, solvent, solid-state packing, and temperature. |

Photoluminescence (PL) and fluorescence spectroscopy are essential for characterizing the emissive properties of this compound and, more importantly, the materials derived from it. These techniques involve exciting the sample with UV or visible light and measuring the emitted light at a longer wavelength. Polymers synthesized from this monomer, such as poly(2,5-dialkoxy-p-phenyleneethynylene)s, are often highly fluorescent. acs.org

The efficiency of this emission is quantified by the photoluminescence quantum yield (PLQY). The PLQY of these materials is highly dependent on the molecular environment. In dilute solutions, high quantum yields are often observed. However, in the solid state, the PLQY can be significantly affected by intermolecular interactions. acs.orgmit.edu The long, flexible dodecyloxy side chains play a crucial role in controlling the packing of the polymer chains in thin films. Sterically hindered side chains can prevent the close co-planar stacking of the conjugated backbones, thereby reducing excimer formation and minimizing non-emissive decay pathways, which can lead to higher solid-state PL quantum yields. acs.org Conversely, ordered lamellar structures can sometimes lead to quenching of fluorescence. acs.org

| Material State | Typical Emission Wavelength Range (nm) | Typical PL Quantum Yield | Primary Influencing Factors |

|---|---|---|---|

| Polymer in Dilute Solution | 450 - 550 | High (can be >0.8) acs.org | Solvent polarity and viscosity. |

| Polymer in Solid State (Thin Film) | 450 - 600 | Variable (can be lower or higher than solution) acs.org | Degree of intermolecular order, presence of aggregates or excimers. acs.orgmit.edu |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for the structural elucidation of this compound. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

In the ¹H NMR spectrum, the ethynyl (B1212043) protons (≡C-H) are expected to appear as a sharp singlet in the range of 3.0-3.5 ppm. The protons on the aromatic ring will also produce a singlet, typically between 6.8 and 7.2 ppm, due to the symmetrical substitution pattern. The dodecyloxy chains will give rise to a series of signals in the aliphatic region (0.8-4.1 ppm). The terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm, the methylene group attached to the oxygen (O-CH₂) will be a triplet around 4.0 ppm, and the numerous other methylene groups will form a complex multiplet in the 1.2-1.8 ppm range.

The ¹³C NMR spectrum will show characteristic signals for the acetylenic carbons (C≡C) between 80 and 100 ppm. The aromatic carbons will appear in the 100-155 ppm region, with the carbons attached to the alkoxy groups being the most deshielded. The carbons of the dodecyloxy chain will resonate in the aliphatic region (14-70 ppm). The following table provides expected chemical shifts based on data for the closely related 1,4-diethynyl-2,5-bis(heptyloxy)benzene. researchgate.net

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Aromatic C-H | ~6.9 |

| O-CH₂ | ~4.0 (triplet) | |

| ≡C-H | ~3.4 | |

| Alkyl (CH₂, CH₃) | 0.9 - 1.8 | |

| ¹³C NMR | Aromatic C-O | ~154 |

| Aromatic C-H | ~118 | |

| Aromatic C-C≡ | ~101 | |

| Alkyne (C≡C) | 80 - 100 | |

| Alkyl (CH₂, CH₃) | 14 - 70 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While not typically used for the bulk characterization of the monomer itself, XPS is highly valuable for analyzing the surface of thin films and other materials derived from this compound. scivisionpub.comresearchgate.net

For a polymer film made from this monomer, XPS can confirm the presence of carbon and oxygen and provide information about their chemical bonding environments. The high-resolution C 1s spectrum can be deconvoluted into several peaks corresponding to different types of carbon atoms: C-C/C-H bonds from the alkyl chains and aromatic rings, C-O bonds from the ether linkages, and potentially C≡C from the ethynyl groups. The O 1s spectrum would show a peak corresponding to the C-O-C ether linkage. XPS is particularly useful for detecting surface oxidation or contamination and for analyzing the chemical composition at interfaces in multilayer device structures. nih.gov

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H (Aliphatic/Aromatic) | ~284.8 - 285.0 |

| C-O (Ether) | ~286.5 | |

| C≡C | ~284.5 | |

| O 1s | C-O-C (Ether) | ~533.0 |

Morphological and Microstructural Characterization Techniques

The performance of materials derived from this compound in electronic and optical devices is critically dependent on their solid-state morphology and microstructure. Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) are used to visualize the surface topography and internal structure of these materials on the nano- and micro-scale.

These imaging techniques are crucial for understanding how the long dodecyloxy side chains influence the self-assembly and film-forming properties of polymers. For instance, SEM can be used to examine the large-area uniformity and surface features of polymer films. TEM can provide higher resolution images of the internal structure, revealing details about the packing of polymer chains and the presence of ordered domains.

Atomic Force Microscopy (AFM) is particularly powerful for characterizing the nanoscale surface morphology of thin films. beilstein-journals.org It can be used to measure surface roughness and to visualize self-assembled nanostructures, such as nanofibers or lamellar domains, that may form due to the interplay of the rigid conjugated backbone and the flexible alkyl side chains. nih.govresearchgate.net These analyses are vital for establishing structure-property relationships, as the nanoscale morphology directly impacts processes such as charge transport and energy transfer in organic electronic devices.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface topography of polymer films at the nanoscale. For polymers derived from this compound, AFM is utilized to visualize the self-assembled structures on various substrates. This technique can reveal details about film roughness, domain sizes, and the presence of ordered structures such as nanofibers or lamellae. The phase imaging mode of AFM can further provide insights into the different components and mechanical properties of the surface.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. For polymers based on this compound, TEM can be used to visualize the nanoscale morphology, such as the arrangement of polymer chains and the formation of crystalline domains within the material. In studies of related poly(phenyleneethynylene)s with aggregation-induced emission properties, TEM has been used to observe the formation of helical nanofibers in self-assembled structures chemrxiv.org. This provides crucial information on how the long dodecyloxy side chains influence the packing and assembly of the polymer backbones.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For polymers synthesized from this compound, wide-angle X-ray diffraction (WAXD) is particularly informative. Studies on analogous poly(2,5-dialkoxy-p-phenyleneethynylene)s have shown that the nature of the side chains significantly influences the supramolecular structure cambridge.orgacs.org. Polymers with linear alkyl side chains, such as dodecyloxy, are capable of forming well-ordered lamellar structures cambridge.orgacs.org. The diffraction patterns can be used to calculate the interlayer spacing and gain insights into the packing of the polymer chains. Research on similar substituted poly(p-phenyleneethynylene)s has also utilized XRD to demonstrate that the polymer main chains are arranged in regular, layered arrays researchgate.net.

| Diffraction Data for a Related Poly(p-phenyleneethynylene) with Alkyl Side Chains | |

| Parameter | Value (Å) |

| Interlayer Spacing (d1) | 16.4 |

| Interchain Packing (d2) | 3.8 - 4.1 |

| Data derived from a study on a similar poly(hexyl-substituted p-phenyleneethynylene) and is illustrative of the type of data obtained from XRD analysis. researchgate.net |

Polymer Molecular Weight and Distribution Analysis

The molecular weight and its distribution are fundamental characteristics of a polymer that dictate its physical and mechanical properties.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and polydispersity index (PDI) of polymers. For poly(this compound), GPC is used to monitor the progress of polymerization and to characterize the final product. The technique separates polymer chains based on their hydrodynamic volume in solution. By calibrating with known standards, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) can be determined. These parameters are crucial for establishing structure-property relationships in the resulting materials.

| Illustrative GPC Data for a Poly(p-phenyleneethynylene) Derivative | |

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 1,900 g/mol |

| Polydispersity Index (PDI) | Varies |

| Data is for a related copolymer of p-diethynylbenzene and is presented for illustrative purposes. nih.gov |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For the monomer this compound, elemental analysis is performed to confirm its purity and stoichiometry. The experimentally determined percentages of carbon, hydrogen, and oxygen are compared with the theoretical values calculated from its molecular formula, C34H54O2. This validation is a critical quality control step before its use in polymerization reactions.

| Theoretical Elemental Composition of this compound | |

| Element | Percentage (%) |

| Carbon (C) | 82.53 |

| Hydrogen (H) | 11.00 |

| Oxygen (O) | 6.47 |

| Calculated from the molecular formula C34H54O2. |

Energy Dispersive X-ray Spectroscopy (EDX/EDS)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a non-destructive analytical technique, typically coupled with a Scanning Electron Microscope (SEM), used to perform elemental analysis on a sample. mdpi.compolymersolutions.com It works by bombarding the sample with a focused electron beam, which excites electrons in the sample's atoms. When these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. cleancontrolling.com

For the pure monomer this compound (C₃₄H₅₄O₂), an EDX spectrum would primarily show peaks corresponding to carbon and oxygen. While useful for confirmation, the true power of EDX in this context lies in the characterization of materials derived from the monomer. oxinst.com

For instance, if the monomer is used in a Sonogashira cross-coupling polymerization, a palladium catalyst is often employed. EDX analysis of the resulting polymer can identify and map the distribution of any residual palladium particles. This is crucial for applications where metallic impurities could compromise the material's performance, such as in electronic devices. The technique can provide qualitative and quantitative information on the elemental composition of the bulk material, as well as identify localized contaminants or additives. polymersolutions.commdpi.com

Interactive Data Table: Hypothetical EDX Analysis of a Polymer Derived from this compound

| Element Detected | Atomic % | Weight % | Application Note |

| Carbon (C) | 65.8 | 81.9 | Primary component of the polymer backbone. |

| Oxygen (O) | 33.9 | 17.8 | Component of the dodecyloxy side chains. |

| Palladium (Pd) | 0.3 | 0.3 | Indicates residual catalyst from polymerization. |

Note: This table represents a hypothetical analysis of a polymer sample to detect trace amounts of a residual metal catalyst.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a highly sensitive technique for determining the elemental composition of a sample, particularly for the quantification of trace metals. itlinc.compolymersolutions.com The technique involves introducing a sample, typically in liquid form, into a high-temperature argon plasma. The plasma excites the atoms and ions of the elements within the sample, causing them to emit light at characteristic wavelengths. thermofisher.com A spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of each element. libretexts.org

The primary application of ICP-AES in the context of this compound is for the quality control of the monomer and its derivative materials. Synthesis of this compound and its subsequent polymerization often involves metal catalysts (e.g., palladium, copper). ICP-AES is an ideal method for accurately quantifying the concentration of these residual metals, even at parts-per-million (ppm) or parts-per-billion (ppb) levels. researchgate.netshimadzu-webapp.eu This analysis is critical to ensure that the final material meets the stringent purity requirements for high-performance applications. researchgate.nettandfonline.com

Interactive Data Table: Hypothetical ICP-AES Analysis for Trace Metal Impurities

| Element | Wavelength (nm) | Concentration (ppm) | Method Detection Limit (ppm) |

| Palladium (Pd) | 340.458 | 1.25 | 0.01 |

| Copper (Cu) | 324.754 | 0.88 | 0.005 |

| Iron (Fe) | 259.940 | 2.10 | 0.005 |

| Zinc (Zn) | 213.856 | < 0.05 | 0.05 |

Note: This table illustrates a hypothetical result for the analysis of a purified polymer sample, showing the quantification of common residual metal catalysts and impurities.

Theoretical and Computational Investigations of 1,4 Bis Dodecyloxy 2,5 Diethynylbenzene and Its Polymers

Molecular Modeling and Simulation of Monomer and Polymer Structures

Molecular modeling and simulations are powerful tools to investigate the three-dimensional arrangements and dynamics of 1,4-Bis(dodecyloxy)-2,5-diethynylbenzene and its polymers. These studies typically employ molecular mechanics (MM) force fields or more accurate but computationally intensive quantum mechanics (QM) methods.

For the monomer, computational studies focus on determining the most stable conformers. The long dodecyloxy side chains have a significant number of rotatable bonds, leading to a complex potential energy surface. Computational methods can identify low-energy conformations, which are crucial for understanding how the monomers pack in the solid state or self-assemble in solution. Studies on similar oligo(phenyleneethynylene)s (OPEs) have shown that the orientation of the alkoxy side chains relative to the rigid conjugated backbone can influence intermolecular interactions. mdpi.comnih.gov

| Parameter | Description | Typical Computational Method | Significance |

| Monomer Conformation | Lowest energy arrangement of atoms in the monomer. | DFT, Ab initio methods | Influences crystal packing and self-assembly. |

| Polymer Radius of Gyration (Rg) | A measure of the overall size of the polymer chain. | Molecular Dynamics (MD) | Indicates how compact or extended the polymer is in a given environment. |

| Persistence Length | A measure of the stiffness of a polymer chain. | Molecular Dynamics (MD) | Determines the rigidity of the polymer backbone. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a point. | Molecular Dynamics (MD) | Provides insight into intermolecular packing and solvent organization. |

Electronic Structure Calculations for Conjugated Systems

The electronic properties of this compound and its polymers are of central interest due to their potential in optoelectronic applications. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common computational methods used to investigate the electronic structure of these conjugated systems. nih.gov

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the polymer's color and its potential as a semiconductor. For conjugated polymers, this gap typically decreases as the length of the conjugated backbone increases, leading to a red-shift in absorption and emission spectra. The dodecyloxy side chains, being electron-donating, can also influence the HOMO and LUMO levels and thus tune the electronic properties. nih.gov

Theoretical studies on related oligo(phenyleneethynylene)s have shown that the conformation of the backbone, such as the torsion angle between adjacent phenyl rings, significantly affects the electronic conjugation and, consequently, the HOMO-LUMO gap. nih.gov Planarization of the backbone leads to a more extended π-conjugation and a smaller energy gap. mdpi.com

Computational methods can also predict the absorption and emission spectra of these materials. TD-DFT calculations can simulate the UV-Vis absorption spectrum, providing information on the energies and intensities of electronic transitions. nih.gov These theoretical spectra can be compared with experimental data to validate the computational model and to interpret the experimental findings. For instance, in a study of oligo(phenylene-ethynylene)s, TD-DFT was used to evaluate the absorption and circular dichroism spectra of different aggregated structures. mdpi.com

| Property | Description | Typical Computational Method | Relevance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | DFT | Relates to the material's ability to donate electrons (p-type character). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | DFT | Relates to the material's ability to accept electrons (n-type character). |

| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO. | DFT | Determines the intrinsic electronic and optical properties, such as color and conductivity. |

| Absorption Spectrum (λmax) | Wavelength of maximum light absorption. | TD-DFT | Predicts the color of the material and its suitability for specific optical applications. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges. | DFT | Influences solubility, self-assembly, and non-linear optical properties. |

Predictive Studies of Material Behavior in Specific Applications

Computational studies are increasingly used to predict the performance of materials in specific applications before they are synthesized and tested in the lab. For polymers derived from this compound, these predictive studies can span a range of potential uses.

In the field of organic electronics , computational models can predict charge transport properties. By calculating parameters such as the reorganization energy (the energy required for a molecule to change its geometry from the neutral to the charged state) and the electronic coupling between adjacent molecules or polymer chains, it is possible to estimate the charge mobility. Molecular dynamics simulations of the solid state can suggest how molecular packing influences π-π stacking, which is crucial for efficient charge transport. unict.it

For applications in sensors , theoretical models can investigate the interaction of the polymer with specific analytes. DFT calculations can determine the binding energy and the change in the electronic structure of the polymer upon interaction with a target molecule. This can predict the sensitivity and selectivity of a potential sensor. For example, a change in the polymer's fluorescence upon binding to an analyte can be predicted by calculating the electronic structure of the polymer-analyte complex. mdpi.com

| Application Area | Predicted Property | Computational Approach | Significance |

| Organic Electronics | Charge Carrier Mobility | DFT (Reorganization Energy), MD (Packing) | Predicts the efficiency of the material in transistors and solar cells. |

| Chemical Sensors | Analyte Binding Energy, Change in Fluorescence | DFT, TD-DFT | Guides the design of selective and sensitive chemical sensors. |

| Nanocomposites | Interfacial Interaction Energy | MD, DFT | Helps in understanding and improving the properties of polymer-based nanocomposites. |

Emerging Research Directions and Future Outlook

Development of Novel Polymer Architectures

The primary application of 1,4-bis(dodecyloxy)-2,5-diethynylbenzene lies in the synthesis of poly(p-phenyleneethynylene)s (PPEs), a class of conjugated polymers known for their rigid-rod structure and exceptional photophysical properties. The long dodecyloxy side chains are not merely for solubilizing the polymer in common organic solvents; they also play a crucial role in influencing the polymer's morphology and intermolecular interactions, which in turn affect its electronic properties.

Recent research has focused on moving beyond simple linear homopolymers to create more complex and functional polymer architectures. This includes the synthesis of copolymers where this compound is reacted with other aromatic dihalides or diethynyl compounds. For instance, copolymerization with thiophene-containing monomers has been shown to systematically tune the optical properties of the resulting polymers. As the number of thiophene (B33073) units increases in the polymer backbone, the absorption and emission maxima shift to lower energies. acs.org This demonstrates the potential to precisely control the color of the emitted light by adjusting the copolymer composition.

Another area of development is the introduction of different functionalities into the polymer structure. By reacting this compound with monomers containing recognition sites, such as pseudo-crown ethers, researchers have created polymers that can selectively bind to specific metal ions. mtu.edu The binding event induces a conformational change in the polymer backbone, leading to a detectable change in its fluorescence, forming the basis for highly sensitive sensors.

The table below summarizes the properties of some representative polymers synthesized using this compound and its derivatives.

| Polymer/Copolymer Name | Monomers | Molecular Weight (Mn) | Polydispersity Index (PDI) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Poly((2,5-bis(dodecyloxy)-p-phenylene)ethynylene-p-phenyleneethynylene) | This compound, 1,4-Diiodobenzene | - | - | 455 (solution) | 485 (solution), 525 (film) |

| Poly[2-(dodecyloxy)-5-methyl-m-phenyleneethynylene] copolymer | 1,3-Diethynyl-4-(dodecyloxy)-6-methylbenzene, 1,3-Diiodo-4-(dodecyloxy)-6-methylbenzene | 15,000 | 2.1 | 370 | 425 |

Data compiled from various research articles. The specific values can vary depending on the synthetic conditions.

Exploration of New Functional Applications

The unique electronic and photophysical properties of polymers derived from this compound have led to their exploration in a variety of functional applications, most notably in the fields of chemical sensing and organic electronics.

Fluorescent Chemosensors: The high fluorescence quantum yield of PPEs makes them excellent candidates for fluorescent chemosensors. The principle behind their operation is often fluorescence quenching. When the polymer encounters a target analyte, such as a nitroaromatic compound (often found in explosives) or a metal ion, the fluorescence of the polymer is "turned off" or significantly reduced. This change in fluorescence intensity can be easily measured, providing a sensitive and selective method for detecting the analyte. For example, polymers containing this compound have been shown to be effective in detecting nitroaromatic compounds through a process of photoinduced electron transfer from the electron-rich polymer to the electron-deficient analyte.

Furthermore, by incorporating specific recognition units into the polymer side chains, as mentioned earlier, highly selective sensors for metal ions can be developed. The quenching of the polymer's fluorescence upon binding to a metal ion is proportional to the ion's concentration, allowing for quantitative analysis. mtu.edu The selectivity of these sensors can be tuned by modifying the structure of the binding site. mtu.edu

Organic Light-Emitting Diodes (OLEDs): The strong luminescence of these polymers also makes them promising materials for the emissive layer in OLEDs. The dodecyloxy side chains help to ensure good film-forming properties, which are essential for device fabrication. Research has shown that the emission color of the OLED can be tuned by copolymerization, as described in the previous section. While early research demonstrated the potential of these materials, ongoing work focuses on improving device efficiency and lifetime. This includes optimizing the polymer structure to enhance charge transport and luminescence, as well as engineering the device architecture to improve charge injection and recombination.

The table below highlights some of the reported performance characteristics of functional devices based on polymers derived from this compound and related compounds.

| Application | Polymer System | Analyte/Device Characteristic | Performance Metric |

| Fluorescent Sensor | Poly(p-phenyleneethynylene) with pseudo-crown ether side chains | Li⁺ ion detection | Significant fluorescence quenching upon binding |

| Fluorescent Sensor | Poly(p-phenyleneethynylene) | Nitroaromatic compounds | High fluorescence quenching efficiency |

| OLED | Poly((2,5-bis(hexyloxy)-p-phenylene)ethynylene-p-phenyleneethynylene) | Emission Color | Blue-green |

Performance metrics are highly dependent on the specific polymer structure, device architecture, and measurement conditions.

Interdisciplinary Research with this compound Derivatives

The versatility of the this compound platform is paving the way for exciting interdisciplinary research, extending its reach into the realms of biology and medicine. By modifying the side chains of the resulting PPEs, researchers can impart new functionalities, such as water solubility and biocompatibility, opening the door to a range of biomedical applications.

Bioimaging: Fluorescent nanoparticles, often referred to as polymer dots or P-dots, can be fabricated from derivatives of this compound. These P-dots exhibit bright and stable fluorescence, making them excellent probes for bioimaging. By introducing specific targeting ligands to the surface of the nanoparticles, they can be directed to specific cells or tissues, allowing for targeted imaging of biological processes. For example, PPE-based nanoparticles have been successfully used for in-vitro imaging of cancer cells. nih.govrsc.org

Drug Delivery: The hydrophobic core of nanoparticles formed from these polymers can be loaded with therapeutic agents, turning them into potential drug delivery vehicles. rsc.org The surface of the nanoparticles can be functionalized with targeting molecules to ensure that the drug is delivered specifically to the site of disease, thereby reducing side effects. The release of the drug can also be controlled, for instance, by designing the polymer to be responsive to changes in the biological environment, such as pH.

Photodynamic Therapy (PDT): In PDT, a photosensitizer is activated by light to produce reactive oxygen species (ROS) that can kill cancer cells. Conjugated polymers, including derivatives of PPEs, are being investigated as a new class of photosensitizers. nih.gov Their strong absorption of light and ability to generate ROS make them promising candidates for this therapeutic approach. The ability to tune their optical properties allows for the selection of polymers that absorb light in the near-infrared region, where biological tissues are more transparent, enabling the treatment of deeper tumors.

While much of the research in these interdisciplinary areas is still in its early stages, the initial results are highly promising and highlight the immense potential of materials derived from this compound to address challenges in medicine and biology.

Q & A

Q. Optimization Tips :

- Catalyst Loading : Maintain a 1-2 mol% Pd catalyst to minimize side reactions.

- Solvent Choice : Use anhydrous THF or DMF to enhance solubility of aromatic intermediates .

- Temperature Control : Sonogashira coupling proceeds optimally at 60-80°C with rigorous exclusion of oxygen .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively removes unreacted alkynes and catalyst residues .

Basic: Which characterization techniques are most effective for confirming the structure and purity of this compound?

Q. Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Expect signals at δ 0.88 ppm (terminal CH₃ of dodecyloxy), δ 1.2-1.6 ppm (methylene protons), δ 3.9-4.1 ppm (OCH₂), and δ 6.8-7.2 ppm (aromatic protons). Ethynyl protons (≡C-H) are typically absent due to coupling with deuterated solvents .

- ¹³C NMR : Peaks at δ 75-85 ppm (sp-hybridized ethynyl carbons) confirm successful coupling .

- X-ray Crystallography : Resolves molecular packing and confirms dihedral angles between ethynyl and benzene planes (e.g., 15-25° for optimal conjugation) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 610.94964 for C₄₀H₆₆O₄) .

Q. Purity Assessment :

- HPLC : Purity >95% is achievable with gradient elution (C18 column, acetonitrile/water) .

- TLC : Monitor reaction progress using hexane/EtOAc (4:1) with UV visualization .

Advanced: How do the dodecyloxy substituents influence the compound's solubility and self-assembly behavior in different solvents?

The dodecyloxy chains enhance solubility in nonpolar solvents (e.g., toluene, chloroform) while promoting ordered self-assembly in thin films.

Q. Methodological Insight :

- Use dynamic light scattering (DLS) to monitor aggregation kinetics.

- Annealing at 80-100°C improves crystallinity in spin-coated films .

Advanced: What strategies can resolve contradictions in reported electronic properties of ethynylbenzene derivatives?

Discrepancies in UV-Vis absorption maxima or fluorescence quantum yields often arise from variations in:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) redshift absorption, while alkyl chains minimize aggregation-induced quenching .